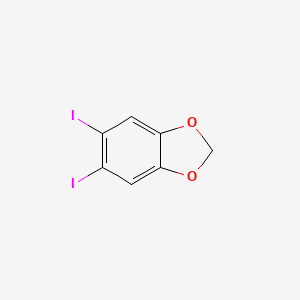

5,6-DIIODOBENZO(1,3)DIOXOLE

Description

Structure

3D Structure

Properties

IUPAC Name |

5,6-diiodo-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4I2O2/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXUOIEPSOIEXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=CC(=C(C=C2O1)I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4I2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10569799 | |

| Record name | 5,6-Diiodo-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5876-52-8 | |

| Record name | 5,6-Diiodo-2H-1,3-benzodioxole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10569799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Iodination of Benzo[d]dioxole: A Strategic Approach to 5,6-Disubstitution

The Iodination of Benzo[d][1][2]dioxole: A Strategic Approach to 5,6-Disubstitution

Abstract: This technical guide provides a comprehensive overview of the synthetic strategies for the regioselective iodination of benzo[d][1][2]dioxole, with a specific focus on achieving 5,6-diiodination. Benzo[d][1][2]dioxole, also known as 1,2-methylenedioxybenzene, is a crucial scaffold in numerous natural products and pharmaceutical agents. The targeted introduction of iodine atoms at the 5- and 6-positions transforms this simple heterocycle into a versatile building block for cross-coupling reactions and further molecular elaboration. This document delves into the underlying principles of electrophilic aromatic substitution governing this transformation, outlines detailed experimental protocols, and discusses the rationale behind methodological choices, providing researchers and drug development professionals with a practical and scientifically grounded resource.

Chapter 1: Electronic Landscape and Regioselectivity of the Benzo[d][1][2]dioxole Core

The synthetic feasibility of selectively iodinating the benzo[d][1][2]dioxole ring is fundamentally dictated by its electronic properties. The methylenedioxy bridge acts as a potent electron-donating group (EDG) through resonance, significantly activating the aromatic ring towards electrophilic aromatic substitution (EAS).

The oxygen atoms of the dioxole moiety donate lone-pair electron density into the benzene ring. This donation is most effectively delocalized to the carbon atoms ortho and para to the ether-like linkages. In the C₂ᵥ symmetric benzo[d][1][2]dioxole, these correspond to the 4, 5, 6, and 7 positions. However, due to the fused ring system, the positions adjacent to the oxygen atoms (4 and 7) and those one carbon removed (5 and 6) are distinct. Resonance analysis reveals that the negative charge is preferentially stabilized at the 5- and 6-positions, rendering them the most nucleophilic sites for electrophilic attack.[3][4][5]

This inherent electronic bias makes direct substitution at the 5- and/or 6-positions highly favorable, while substitution at the 4- or 7-positions is rarely observed under typical electrophilic conditions. The initial iodination will statistically favor the 5-position (which is chemically equivalent to the 6-position in the unsubstituted ring). Subsequent iodination is then directed by both the activating methylenedioxy group and the weakly deactivating, yet ortho, para-directing, iodine atom at C-5, leading to strong regiochemical control for substitution at C-6.

Chapter 2: Synthetic Pathways to 5,6-Diiodobenzo[d][1][2]dioxole

Achieving the desired 5,6-diiodinated product is most effectively accomplished through a sequential, two-step iodination process. This approach allows for greater control and minimizes the formation of undesired byproducts. An alternative route starting from the commercially available piperonal offers strategic advantages in certain contexts.

Step 1: Synthesis of 5-Iodobenzo[d][1][2]dioxole

The first step involves the controlled mono-iodination of the starting material. N-Iodosuccinimide (NIS) has emerged as a highly effective and mild reagent for this purpose, often activated by a catalytic amount of a strong acid.[2][6]

The use of an acid catalyst, such as trifluoroacetic acid (TFA), is crucial as it protonates the succinimide nitrogen of NIS, rendering the iodine atom significantly more electrophilic and capable of reacting with the activated aromatic ring.[2][7] Acetonitrile is a common solvent choice due to its ability to dissolve the reactants and its relative inertness under the reaction conditions.[6]

| Reagent System | Catalyst/Activator | Solvent | Temp. | Typical Yield | Reference |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid (cat.) | Acetonitrile | Room Temp. | Excellent | [2][8] |

| Iodine (I₂) | Silver Tosylate (AgOTs) | Dichloromethane | Room Temp. | ~85% | [9] |

| Iodine (I₂) | Iodic Acid (HIO₃) / H₂SO₄ | Acetic Acid | < 15 °C | Good | [10][11] |

| N-Iodosuccinimide (NIS) | Iron(III) triflimide | Ionic Liquid | Room Temp. | Good-Excellent | [2] |

Table 1. Selected Methodologies for Mono-iodination of Activated Arenes.

Step 2: Synthesis of 5,6-Diiodobenzo[d][1][2]dioxole

With 5-iodobenzo[d][1][2]dioxole in hand, the second iodine atom can be introduced. The substrate is still activated by the methylenedioxy group, which, along with the ortho, para-directing nature of the existing iodine atom, strongly favors substitution at the 6-position. However, since the ring is now slightly deactivated by the first iodine atom, more forcing conditions may be required compared to the first step. This can be achieved by increasing the stoichiometry of the iodinating agent and catalyst or by employing a more powerful iodinating system.

A potent system for iodinating less reactive or deactivated arenes involves using molecular iodine in the presence of a strong oxidizing agent, such as iodic acid or periodic acid, in a mixture of acetic acid and sulfuric acid.[10][12] This mixture generates a highly electrophilic iodine species, capable of overcoming the slight deactivation imparted by the first iodine substituent.

Chapter 3: Detailed Experimental Protocols

Disclaimer: These protocols are synthesized from established chemical literature. All procedures should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 5-Iodobenzo[d][1][2]dioxole

This protocol is adapted from methodologies employing N-Iodosuccinimide for the iodination of activated aromatic rings.[2][8]

-

Reaction Setup: To a solution of benzo[d][1][2]dioxole (1.0 eq) in acetonitrile (approx. 0.2 M), add N-Iodosuccinimide (1.05 eq).

-

Initiation: Cool the mixture in an ice bath (0 °C). Slowly add trifluoroacetic acid (0.1 eq) dropwise. The addition of acid is crucial for activating the NIS.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine and NIS. Add an equal volume of ethyl acetate.

-

Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-iodobenzo[d][1][2]dioxole as a pure compound.[13]

Protocol 2: Synthesis of 5,6-Diiodobenzo[d][1][2]dioxole

This protocol is a robust method designed for the introduction of a second iodine atom onto the slightly deactivated ring, based on iodic acid activation.[10][11][14]

-

Reagent Preparation: In a flask equipped with a magnetic stirrer and cooled in an ice-water bath, prepare the iodinating mixture. Cautiously add concentrated sulfuric acid (2.0 eq) to a mixture of acetic acid and acetic anhydride. To this, add 5-iodobenzo[d][1][2]dioxole (1.0 eq) and iodic acid (HIO₃) (0.5 eq).

-

Reaction: Stir the mixture vigorously while maintaining the temperature below 15 °C. The reaction is often exothermic. Allow the reaction to proceed for several hours at room temperature once the initial exotherm has subsided. Monitor by TLC or GC-MS.

-

Workup: Carefully pour the reaction mixture over crushed ice. A precipitate should form.

-

Quenching and Isolation: Add a saturated aqueous solution of sodium sulfite (Na₂SO₃) portion-wise until the characteristic purple/brown color of iodine disappears. This step reduces any hypervalent iodine species and excess oxidant.[11] Collect the resulting solid precipitate by vacuum filtration.

-

Washing: Wash the filter cake thoroughly with cold water and then with a cold, dilute sodium bicarbonate solution to remove residual acids.

-

Purification: The crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or isopropanol) to afford pure 5,6-diiodobenzo[d][1][2]dioxole.

Chapter 4: Mechanistic Insights

The iodination of benzo[d][1][2]dioxole proceeds via a classical electrophilic aromatic substitution mechanism. The key is the generation of a sufficiently powerful electrophilic iodine species (I⁺ equivalent).

-

Activation: The acid catalyst protonates the carbonyl oxygen or nitrogen of NIS, withdrawing electron density and making the N-I bond weaker and the iodine atom more electrophilic.

-

Nucleophilic Attack: The electron-rich π-system of the benzo[d][1][2]dioxole ring attacks the electrophilic iodine atom. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This is typically the rate-determining step.

-

Re-aromatization: A weak base (e.g., the solvent or the counter-ion of the acid) removes the proton from the carbon bearing the iodine atom, restoring the aromaticity of the ring and yielding the final iodinated product.

Conclusion

The 5,6-diiodination of benzo[d][1][2]dioxole is a valuable transformation that provides a key intermediate for organic synthesis. A strategic, two-step approach, beginning with a controlled mono-iodination using mild reagents like NIS, followed by a second iodination under more forcing conditions, offers a reliable and high-yielding pathway. Understanding the fundamental principles of electrophilic aromatic substitution and the directing effects of the methylenedioxy group is paramount to achieving the desired regioselectivity. The protocols and mechanistic insights provided herein serve as a robust guide for researchers aiming to utilize this powerful synthetic tool in their drug discovery and materials science endeavors.

References

-

Castanet, A.-S., Colobert, F., & Broutin, P.-E. (n.d.). Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. Rhodium.ws. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved from [Link]

-

Carbajo, J., et al. (2023). Catellani-Inspired BN-Aromatic Expansion: A Versatile Tool toward π-Extended 1,2-Azaborines with Tunable Photosensitizing Properties. Journal of the American Chemical Society. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]

-

Wychem. (n.d.). 5-Iodo-1,3-benzodioxole. Retrieved from [Link]

-

Tajik, H., & Parsa, F. (n.d.). Selective Iodination of Some Phenols, Anilines and Methoxyarenes by Molecular Iodine in the Presence of 1-Butyl-3-methylimidazolium Hydrogen Sulphate. Asian Journal of Chemistry. Retrieved from [Link]

-

Olsen, C. A., et al. (n.d.). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. ResearchGate. Retrieved from [Link]

-

ChemTalk. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Al-Jaf, H. A., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. World Researchers Associations. Retrieved from [Link]

-

Al-Jaf, H. A., et al. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, January 14). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. Retrieved from [Link]

-

Svejstrup, T. D., et al. (2014). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. PMC - NIH. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, October 5). Regioselectivity in electrophilic aromatic substitution of benzofuran and indole. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 3). introduction to regioselectivity in aromatic reactions. YouTube. Retrieved from [Link]

-

Tilve, S. G. (n.d.). Recent Developments in the Synthesis of Five- and Six- Membered Heterocycles Using Molecular Iodine. DRS@nio. Retrieved from [Link]

-

Chan, T. R., et al. (2012). Synthesis of 5-iodo-1,4-disubstituted-1,2,3-triazoles mediated by in situ generated copper(I) catalyst and electrophilic triiodide ion. PubMed. Retrieved from [Link]

-

Fraatz, M. A., et al. (2021). Co-Oxidative Transformation of Piperine to Piperonal and 3,4-Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Piperonal. Retrieved from [Link]

-

Organic Chemistry Portal. (2022, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). Possible reaction mechanism for the synthesis of 5-iodo-1,4-substituted 1,2,3-triazoles. Retrieved from [Link]

-

Matos, M. J., et al. (n.d.). Iodination of Organic Compounds Using the Reagent System I2/H2O2 under Organic Solvent-free Reaction Conditions. ARKIVOC. Retrieved from [Link]

-

Zhang, H., et al. (2022). Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. NIH. Retrieved from [Link]

-

Google Patents. (n.d.). CN1332736A - Process for synthesis of 5-(-hydroxyalkyl) benzo[1][2] dioxols. Retrieved from

-

Fraatz, M. A., et al. (2021). Co‐Oxidative Transformation of Piperine to Piperonal and 3,4‐Methylenedioxycinnamaldehyde by a Lipoxygenase from Pleurotus sapidus. PMC - NIH. Retrieved from [Link]

-

Lulinski, P., & Skulski, L. (2005). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. NIH. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from [Link]

-

Singh, A. K., et al. (n.d.). Synthesis and characterization of novel benzo[d][1][2]dioxole substituted organo selenium compounds: X-ray structure of. Indian Academy of Sciences. Retrieved from [Link]

-

Lulinski, P., & Skulski, L. (2005). An aromatic iodination method, with iodic acid used as the only iodinating reagent. PubMed. Retrieved from [Link]

-

Lulinski, P., & Skulski, L. (n.d.). An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent. MDPI. Retrieved from [Link]

-

MANAC Inc. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds. Retrieved from [Link]

-

G. F., et al. (n.d.). Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. PubMed Central. Retrieved from [Link]

-

Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 5‐iodo triazoles and 4,5‐disubstituted triazoles. Retrieved from [Link]

-

Tussupbayev, N. S., et al. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. NIH. Retrieved from [Link]

Sources

- 1. 5-IODO-6-NITRO-1,3-BENZODIOXOLE synthesis - chemicalbook [chemicalbook.com]

- 2. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 3. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]

- 4. youtube.com [youtube.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. researchgate.net [researchgate.net]

- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. An aromatic iodination method, with iodic acid used as the only iodinating reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. 5-Iodo-1,3-benzodioxole AldrichCPR 5876-51-7 [sigmaaldrich.com]

- 14. researchgate.net [researchgate.net]

Navigating the Synthetic Landscape of 5,6-Diiodobenzo(1,3)dioxole: A Technical Guide for Researchers

Introduction: The benzo(1,3)dioxole scaffold is a privileged structure in medicinal chemistry and drug discovery, appearing in numerous natural products and pharmacologically active molecules.[1][2][3] Functionalization of this core structure provides a pathway to novel compounds with diverse biological activities. Among these, halogenated derivatives serve as versatile synthetic intermediates. This technical guide focuses on 5,6-diiodobenzo(1,3)dioxole, a compound for which explicit experimental data is sparse in publicly accessible literature. Consequently, this document synthesizes information from analogous compounds and established chemical principles to provide a comprehensive overview of its probable physical and chemical properties, a plausible synthetic route, and its potential applications, particularly for professionals in drug development and organic synthesis.

Molecular Structure and Inferred Physicochemical Properties

| Property | 1,3-Benzodioxole[6] | 5-Iodo-1,3-benzodioxole[5] | 5,6-Dibromobenzo(1,3)dioxole[4] | 5,6-Diiodobenzo(1,3)dioxole (Estimated) |

| Molecular Formula | C₇H₆O₂ | C₇H₅IO₂ | C₇H₄Br₂O₂ | C₇H₄I₂O₂ |

| Molecular Weight | 122.12 g/mol | 248.02 g/mol | 279.91 g/mol | 373.91 g/mol |

| Physical State | Colorless liquid | Liquid | White to pale reddish-yellow crystalline powder | Likely a solid at room temperature |

| Melting Point | -18 °C | Not available | 84 - 88 °C | Expected to be higher than the dibromo analog |

| Boiling Point | 172-173 °C | Not available | Not available | Significantly higher than the parent compound |

| Solubility | Sparingly soluble in water, soluble in organic solvents[7] | Not available | Not available | Expected to have low solubility in water and good solubility in common organic solvents |

Expert Rationale: The introduction of two iodine atoms is expected to significantly increase the molecular weight and van der Waals forces, leading to a higher melting and boiling point compared to the parent and dibromo compounds. The compound is anticipated to be a solid at room temperature. Its solubility profile is likely to be similar to other halogenated aromatic compounds, with poor aqueous solubility and good solubility in organic solvents like dichloromethane, chloroform, and ethyl acetate.

Proposed Synthesis and Mechanistic Considerations

A plausible synthetic route to 5,6-diiodobenzo(1,3)dioxole involves the direct electrophilic iodination of 1,3-benzodioxole. The methylenedioxy group is an activating group, directing electrophilic substitution to the aromatic ring.[1]

Experimental Protocol: Electrophilic Iodination

-

Reaction Setup: To a solution of 1,3-benzodioxole in a suitable solvent (e.g., glacial acetic acid or a chlorinated solvent), add N-iodosuccinimide (NIS) as the iodinating agent. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Catalysis: The addition of a catalytic amount of a strong acid, such as trifluoroacetic acid, can enhance the rate of iodination.[8]

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is quenched with an aqueous solution of a reducing agent, such as sodium thiosulfate, to remove any unreacted iodine. The product is then extracted with an organic solvent.

-

Purification: The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

N-Iodosuccinimide (NIS): NIS is a mild and effective source of electrophilic iodine, making it suitable for the iodination of activated aromatic rings.

-

Acid Catalysis: The acid catalyst protonates NIS, increasing its electrophilicity and accelerating the reaction.

-

Aqueous Workup: The use of sodium thiosulfate is crucial for quenching the reaction and removing colored iodine impurities, simplifying purification.

Caption: Proposed synthetic workflow for 5,6-diiodobenzo(1,3)dioxole.

Predicted Spectral Characteristics

While experimental spectra are not available, the expected NMR and mass spectrometry data can be predicted based on the structure.

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a singlet for the two equivalent aromatic protons and a singlet for the methylene protons of the dioxole ring. The chemical shift of the aromatic protons would be downfield due to the deshielding effect of the iodine atoms.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the iodinated aromatic carbons, the non-iodinated aromatic carbons, the carbon of the methylene bridge, and the quaternary aromatic carbons of the fused ring system. Online prediction tools can provide estimated chemical shifts.[9][10][11]

-

Mass Spectrometry: The mass spectrum would show a prominent molecular ion peak (M+) at m/z 373.9, corresponding to the molecular weight of the compound. The isotopic pattern of this peak would be characteristic of a molecule containing two iodine atoms.

Chemical Reactivity and Applications in Drug Development

The primary utility of 5,6-diiodobenzo(1,3)dioxole in a research and drug development context lies in its potential as a substrate for cross-coupling reactions. Aryl iodides are highly reactive partners in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[12][13][14][15]

Caption: Reactivity and potential applications of 5,6-diiodobenzo(1,3)dioxole.

The two iodine atoms at the 5 and 6 positions offer the potential for sequential or double cross-coupling reactions, enabling the synthesis of a wide array of novel benzo(1,3)dioxole derivatives with diverse functionalities. This is particularly valuable in structure-activity relationship (SAR) studies during the lead optimization phase of drug discovery. The benzo(1,3)dioxole moiety itself is known to be a part of compounds with anticancer, anti-inflammatory, and neuroprotective properties, making its derivatives attractive targets for synthesis.[2][3][16]

Safety and Handling

Organoiodine compounds should be handled with care.[17] Although specific toxicity data for 5,6-diiodobenzo(1,3)dioxole is unavailable, general precautions for handling halogenated aromatic compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential dust or vapors.

-

Storage: Store in a cool, dry place away from light and incompatible materials.[17]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.

Conclusion

While direct experimental data for 5,6-diiodobenzo(1,3)dioxole remains elusive, a comprehensive understanding of its properties and reactivity can be constructed through the analysis of analogous compounds and fundamental principles of organic chemistry. Its potential as a versatile building block in the synthesis of novel, biologically active molecules makes it a compound of significant interest for researchers in medicinal chemistry and drug development. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its preparation and characterization, paving the way for its application in the discovery of new therapeutic agents.

References

- ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.

- Anderson, K. W., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1733–1739.

- Billingsley, K. L., & Buchwald, S. L. (2008). An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors. Journal of the American Chemical Society, 130(48), 16498–16503.

- Sigma-Aldrich. (n.d.). 5,6-DIBROMO-BENZO(1,3)DIOXOLE AldrichCPR.

- ResearchGate. (n.d.). Aryl iodide cross-coupling.

- Li, Y., et al. (2023). Gold-Catalyzed C–O Cross-Coupling Reactions of Aryl Iodides with Silver Carboxylates. Organic Letters, 25(34), 6358–6363.

- Fraser, H. L., et al. (2023). Reactivity trends for mechanochemical reductive coupling of aryl iodides.

- Shi, X.-M., et al. (2022). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. International Journal of Molecular Sciences, 23(13), 6930.

- ResearchGate. (n.d.). Structures of benzodioxol derivatives having various biological activities.

- PubMed. (2022, June 22). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals.

- Sigma-Aldrich. (n.d.). 5-Iodo-1,3-benzodioxole AldrichCPR.

- Calibre Chemicals. (n.d.). Safety and Handling of Methyl Iodide in the Laboratory.

- Wikipedia. (n.d.). 1,3-Benzodioxole.

- Santa Cruz Biotechnology. (n.d.). 5,6-Dihydroxy-1,3-benzodioxole.

- NovaChemistry. (n.d.). 5,6-Dihydroxy-1,3-benzodioxole, CasNo.21505-20-4.

- Alfa Chemistry. (n.d.). CAS 81864-15-5 1,3-Benzodioxole-5,6-diamine dihydrochloride.

- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET.

- Sigma-Aldrich. (n.d.). Iodine.

- PerkinElmer. (n.d.). Iodine-125 Handling Precautions.

- PubMed Central. (2018, June 21). Hypervalent organoiodine compounds: from reagents to valuable building blocks in synthesis.

- Chemaxon. (n.d.). NMR Predictor.

-

Google Patents. (n.d.). CN1332736A - Process for synthesis of 5-(-hydroxyalkyl) benzo[1][13] dioxols. Retrieved from Google Patents.

- PubChem. (n.d.). 1,3-Benzodioxole.

- Google Patents. (n.d.). EP1048664B1 - Process for the synthesis of 5-alkybenzodioxoles.

- Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.

- Sigma-Aldrich. (n.d.). 2,2-Difluoro-1,3-benzodioxole 97%.

- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.

- CASPRE. (n.d.). 13C NMR Predictor.

- Grokipedia. (n.d.). 1,3-Benzodioxole.

- Wikipedia. (n.d.). Dihydroxybenzenes.

-

ResearchGate. (n.d.). Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][1][13]dioxol- 5-yl). Retrieved from ResearchGate.

- ResearchGate. (2025, August 7). Synthesis of Catechol (1,2-Dihydroxybenzene) by Methylation.

- The Royal Society of Chemistry. (2022). Benzodioxole grafted Spirooxindole pyrrolidinyl derivatives: Synthesis, Characterization, Molecular docking and Anti - Supporting Information.

- American Society for Microbiology. (n.d.). Oxidation of Benzene to Phenol, Catechol, and 1,2,3-Trihydroxybenzene by Toluene 4-Monooxygenase of Pseudomonas mendocina KR1.

- Google Patents. (2024, April 26). CN117924143A - Preparation method of 5, 6-dihydroxyindole.

- Chemical Communications (RSC Publishing). (n.d.). Synthesis of 5,6-substituted benzimidazoles and their evaluation as potential intermediates in the anaerobic vitamin B12 biosynthesis pathway.

- Sciencemadness.org. (2013, December 19). What exactly is the mechanism by which catechols are methylenated? Why does the methylenedioxy group rotate?.

Sources

- 1. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5,6-DIBROMO-BENZO(1,3)DIOXOLE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-Iodo-1,3-benzodioxole AldrichCPR 5876-51-7 [sigmaaldrich.com]

- 6. 1,3-Benzodioxole - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 9. docs.chemaxon.com [docs.chemaxon.com]

- 10. Visualizer loader [nmrdb.org]

- 11. CASPRE [caspre.ca]

- 12. pubs.acs.org [pubs.acs.org]

- 13. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. mdpi.com [mdpi.com]

- 17. calibrechem.com [calibrechem.com]

An In-Depth Technical Guide to the NMR and Mass Spectrometry Data of 5,6-Diiodobenzodioxole

An In-Depth Technical Guide to the NMR and Mass Spectrometry Data of 5,6-Diiodobenzo[1][2]dioxole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound 5,6-diiodobenzo[1]dioxole. As a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of its spectral characteristics is paramount for unambiguous identification and quality control. This document, authored from the perspective of a Senior Application Scientist, offers not just data, but also the underlying scientific principles and experimental considerations. We will delve into the predicted ¹H and ¹³C NMR spectra, explaining the rationale behind chemical shifts and coupling patterns. Furthermore, we will explore the expected mass spectrum, detailing the molecular ion and characteristic fragmentation patterns. This guide is designed to be a practical resource for researchers, enabling them to confidently identify and characterize 5,6-diiodobenzo[1]dioxole in their own work.

Introduction

5,6-Diiodobenzo[1]dioxole is a halogenated derivative of 1,3-benzodioxole, a structural motif present in numerous natural products and pharmacologically active molecules.[2][3] The introduction of iodine atoms at the 5 and 6 positions of the benzodioxole ring significantly influences its chemical reactivity and provides handles for further synthetic transformations, such as cross-coupling reactions.[4] Accurate and comprehensive characterization of this compound is the foundation of reliable and reproducible research. This guide will focus on the two primary analytical techniques for structural elucidation of organic molecules: NMR spectroscopy and mass spectrometry.

Molecular Structure and Key Features

The structure of 5,6-diiodobenzo[1]dioxole consists of a benzene ring fused to a five-membered dioxole ring. The two iodine atoms are substituted on the aromatic ring. This seemingly simple structure presents interesting features that are reflected in its spectral data.

Diagram 1: Molecular Structure of 5,6-Diiodobenzo[1]dioxole

Caption: Structure of 5,6-diiodobenzo[1]dioxole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5,6-diiodobenzo[1]dioxole, we will predict the ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 5,6-diiodobenzo[1]dioxole in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a standard pulse sequence (e.g., zg30).

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).

-

Process the data with Fourier transformation, phasing, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass all expected carbon signals (typically 0-200 ppm).

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon atoms.

-

Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C (e.g., 1024 or more scans).

-

Process the data similarly to the ¹H NMR spectrum.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.

Diagram 2: NMR Experimental Workflow

Caption: A streamlined workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 5,6-diiodobenzo[1]dioxole is expected to be relatively simple, exhibiting two key signals. The predictions are based on the analysis of structurally similar compounds, such as 5,6-dibromobenzo[d][1]dioxole and the parent 1,3-benzodioxole.[5][6][7]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-4, H-7 | ~ 7.3 | s | 2H | These aromatic protons are in identical chemical environments, deshielded by the electronegative oxygen atoms and the iodine atoms. The symmetry of the substitution pattern results in a single signal. The exact shift is influenced by the strong electron-withdrawing and anisotropic effects of the iodine atoms. |

| O-CH₂-O | ~ 6.1 | s | 2H | The methylene protons of the dioxole ring are equivalent and appear as a sharp singlet. This signal is highly characteristic of the benzodioxole moiety.[8] |

Note: The actual chemical shifts may vary slightly depending on the solvent and concentration.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-5, C-6 | ~ 90-100 | The most upfield of the aromatic carbons, these are directly attached to the iodine atoms. The "heavy atom effect" of iodine causes a significant upfield shift. |

| C-4, C-7 | ~ 115-125 | These aromatic carbons are adjacent to the iodine-substituted carbons and are expected to be in a relatively standard aromatic region. |

| C-3a, C-7a | ~ 145-155 | These carbons are part of the fused ring system and are deshielded by the directly attached oxygen atoms. |

| O-CH₂-O | ~ 102 | This methylene carbon signal is highly characteristic of the benzodioxole core and typically appears in this region.[9] |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Mass Spectrometry Data Acquisition

The choice of ionization technique is critical for obtaining a meaningful mass spectrum.

Step-by-Step Methodology:

-

Sample Introduction: The sample can be introduced directly via a solids probe or, more commonly, as a solution infused into the ion source. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent option. For less volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is preferred.[10][11]

-

Ionization Technique:

-

Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing valuable structural information. It is suitable for GC-MS analysis.

-

Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS, which typically results in a prominent molecular ion peak, making it ideal for determining the molecular weight.

-

-

Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), and Orbitrap, with high-resolution instruments providing accurate mass measurements.

-

Data Acquisition: The mass spectrometer is scanned over a relevant mass-to-charge (m/z) range to detect the molecular ion and its fragment ions.

Diagram 3: Mass Spectrometry Experimental Workflow

Caption: A generalized workflow for mass spectrometry analysis.

Predicted Mass Spectrum

The mass spectrum of 5,6-diiodobenzo[1]dioxole will be characterized by a distinct molecular ion peak and a predictable fragmentation pattern.

| m/z | Ion | Description |

| 374 | [M]⁺ | Molecular Ion: The molecular weight of C₇H₄I₂O₂ is 373.85 g/mol . The molecular ion peak will be observed at m/z 374 (as the most abundant isotope of iodine is ¹²⁷I). This peak should be intense, especially with soft ionization techniques like ESI. |

| 247 | [M - I]⁺ | Loss of one Iodine atom: A common fragmentation pathway for halogenated compounds is the loss of a halogen radical. This will result in a significant peak at m/z 247. |

| 120 | [M - 2I]⁺ | Loss of two Iodine atoms: Subsequent loss of the second iodine atom will lead to a peak at m/z 120, corresponding to the benzodioxole cation. |

| 121 | [C₇H₅O₂]⁺ | Fragment from cleavage: Other fragmentation pathways may also be observed. |

Isotopic Pattern: A key feature to look for is the isotopic signature. While iodine is monoisotopic (¹²⁷I), the presence of two iodine atoms will give a characteristic isotopic pattern for the molecular ion and iodine-containing fragments in high-resolution mass spectrometry.

Conclusion

The structural elucidation of 5,6-diiodobenzo[1]dioxole relies on the careful application and interpretation of NMR and mass spectrometry data. This guide provides a comprehensive overview of the expected spectral features, grounded in established analytical principles. The predicted ¹H and ¹³C NMR spectra highlight the characteristic signals of the benzodioxole core and the influence of the iodine substituents. The predicted mass spectrum showcases the expected molecular ion and key fragmentation patterns that can confirm the compound's identity and molecular weight. By following the outlined experimental protocols and utilizing the provided spectral predictions, researchers can confidently identify and characterize 5,6-diiodobenzo[1]dioxole, ensuring the integrity and success of their scientific endeavors.

References

-

Figshare. (n.d.). 1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Retrieved from [Link]

-

ResearchGate. (2022, July). The fragments the 13 C NMR spectra (JMOD) of compounds 5a, 5b, and 7 in DMSOOd 6. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0032037). Retrieved from [Link]

-

World Researchers Associations. (2019, May). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Retrieved from [Link]

-

The Royal Society of Chemistry. (2022). Benzodioxole grafted Spirooxindole pyrrolidinyl derivatives: Synthesis, Characterization, Molecular docking and Anti - Supporting Information. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

MDPI. (n.d.). (E)-1-(Benzo[d][1]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. Retrieved from [Link]

-

Grokipedia. (n.d.). 1,3-Benzodioxole. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,3-Benzodioxol-5-ol. Retrieved from [Link]

-

Google Patents. (n.d.). CN1332736A - Process for synthesis of 5-(-hydroxyalkyl) benzo[1] dioxols. Retrieved from

-

SpectraBase. (n.d.). 1,3-Benzodioxole - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis and characterization of novel benzo[d][1]dioxole substituted organo selenium compounds: X-ray structure of. Retrieved from [Link]

-

PubChem. (n.d.). 5,6-Dihydro-9,10-dimethoxy-13-methylbenzo(g)-1,3-benzodioxolo(5,6-a)quinolizinium iodide. Retrieved from [Link]

-

PubMed. (2018, March 12). Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry. Retrieved from [Link]

-

Chem-Impex. (n.d.). 5,6-Dibromo-1,3-benzodioxole. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database mass spectrometry INDEX of mass spectra of organic compounds analysis interpretation of mass spectra analysing fragmentation patterns molecular ion peak M M+1 spectrum organic compounds. Retrieved from [Link]

-

MDPI. (n.d.). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS. Retrieved from [Link]

-

NIST WebBook. (n.d.). 1,3-Benzodioxol-5-ol. Retrieved from [Link]

-

GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

-

Fluorine Notes. (2022). ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[12]. Retrieved from [Link]

Sources

- 1. tandf.figshare.com [tandf.figshare.com]

- 2. grokipedia.com [grokipedia.com]

- 3. ias.ac.in [ias.ac.in]

- 4. worldresearchersassociations.com [worldresearchersassociations.com]

- 5. 5,6-Dibromobenzo[d][1,3]dioxole | 5279-32-3 [sigmaaldrich.com]

- 6. 1,3-Benzodioxole(274-09-9) 1H NMR spectrum [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. mdpi.com [mdpi.com]

- 9. rsc.org [rsc.org]

- 10. Combined analysis of 1,3-benzodioxoles by crystalline sponge X-ray crystallography and laser desorption ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. chemimpex.com [chemimpex.com]

Reactivity of the carbon-iodine bond in 5,6-diiodobenzo(1,3)dioxole

An In-Depth Technical Guide to the Reactivity of the Carbon-Iodine Bond in 5,6-Diiodobenzo(1,3)dioxole

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Diiodobenzo(1,3)dioxole is a highly functionalized aromatic scaffold of significant interest in medicinal chemistry and materials science. Its utility is primarily derived from the two carbon-iodine (C-I) bonds, which serve as versatile handles for molecular elaboration through a variety of cross-coupling reactions. The benzodioxole moiety itself is a key structural feature in numerous natural products and pharmaceuticals.[1][2][3] This guide provides a detailed exploration of the inherent reactivity of the C-I bonds in this specific diiodo-compound. We will examine the theoretical principles governing this reactivity, present field-tested protocols for its key transformations, and discuss strategies for controlling selectivity in sequential functionalization.

The Fundamental Nature of the Aryl-Iodide Bond

The exceptional utility of 5,6-diiodobenzo(1,3)dioxole in synthesis is rooted in the intrinsic properties of the carbon-iodine bond. Compared to other carbon-halogen bonds, the C-I bond is the longest and weakest, making it the most reactive.[4] This reactivity is a direct consequence of its low bond dissociation energy (BDE), which facilitates the crucial initial step in most cross-coupling catalytic cycles: oxidative addition.

In this step, a low-valent transition metal catalyst, typically Palladium(0), inserts itself into the C-I bond.[5][6] The significantly lower energy barrier for this process with a C-I bond compared to C-Br or C-Cl bonds allows for highly selective reactions under mild conditions, leaving other, stronger halogen bonds intact.[6]

| Bond Type | Average Bond Dissociation Energy (kcal/mol) | Relative Reactivity in Oxidative Addition |

| Aryl C-F | ~124 | Very Low |

| Aryl C-Cl | ~96 | Low |

| Aryl C-Br | ~81 | Moderate |

| Aryl C-I | ~65 | High |

| Data adapted from literature on comparative bond dissociation energies.[6] |

The two iodine atoms in 5,6-diiodobenzo(1,3)dioxole are positioned on adjacent carbons of the benzene ring. The electron-donating nature of the fused methylenedioxy group influences the electronic properties of the aromatic ring, which can affect the reactivity of the C-I bonds.[7] A primary challenge and opportunity in utilizing this substrate is achieving selective mono-functionalization, as the introduction of a substituent at the 5- or 6-position will invariably alter the steric and electronic environment of the remaining C-I bond, influencing its susceptibility to a second coupling event.[8][9]

Key Synthetic Transformations: Palladium-Catalyzed Cross-Coupling

The C-I bonds of 5,6-diiodobenzo(1,3)dioxole are ideal substrates for a suite of powerful palladium-catalyzed cross-coupling reactions. These methods provide reliable pathways for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds by coupling an organohalide with an organoboron compound.[10][11] It is extensively used to construct biaryl and styrenyl frameworks, which are common motifs in pharmaceutical agents.

-

Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 5,6-diiodobenzo(1,3)dioxole (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and a base such as K₂CO₃ (3.0 equiv.) or Cs₂CO₃ (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos (4 mol%).

-

Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v) or DMF.

-

Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is typically purified by column chromatography on silica gel.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Sonogashira Coupling: Access to Arylalkynes

The Sonogashira coupling provides a direct route to form C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[12][13] This reaction is exceptionally valuable for synthesizing conjugated enynes and internal alkynes, which are precursors for complex heterocyclic systems and functional materials. The reaction is typically co-catalyzed by palladium and copper(I) iodide.[14]

-

Setup: In a Schlenk flask under an inert atmosphere, dissolve 5,6-diiodobenzo(1,3)dioxole (1.0 equiv.) in a suitable solvent such as anhydrous THF or DMF.

-

Reagent Addition: Add the terminal alkyne (1.2 equiv.), a copper(I) co-catalyst like CuI (2-5 mol%), and an amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, typically PdCl₂(PPh₃)₂ (1-3 mol%).

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: Quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent like diethyl ether or ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and evaporate the solvent.

-

Purification: Purify the resulting crude product by flash column chromatography.

Caption: Dual Catalytic Cycles of the Sonogashira Coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of aryl halides with a vast array of primary and secondary amines.[15][16] This reaction is critical in drug discovery, as the aniline substructure is prevalent in many bioactive molecules. The success of this transformation is highly dependent on the choice of a bulky, electron-rich phosphine ligand.[17]

-

Setup: Charge an oven-dried vial or flask with a magnetic stir bar, the palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), the phosphine ligand (if not using a precatalyst), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv.).[16][18]

-

Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (Argon) three times.

-

Reagent Addition: Add 5,6-diiodobenzo(1,3)dioxole (1.0 equiv.), followed by the amine (1.2-1.5 equiv.) and an anhydrous solvent such as toluene or 1,4-dioxane via syringe.

-

Reaction: Heat the reaction mixture in an oil bath to the required temperature (typically 80-110 °C) with vigorous stirring. Monitor for completion by an appropriate method (LC-MS, GC-MS).

-

Workup: After cooling, quench the reaction carefully with water or saturated aqueous NH₄Cl. Extract the product into an organic solvent, wash the combined organic phases, dry over a drying agent, and concentrate in vacuo.

-

Purification: The desired aryl amine is purified from the crude residue by column chromatography.

Caption: Synthetic pathways from 5,6-diiodobenzo(1,3)dioxole.

Key factors influencing selectivity include:

-

Stoichiometry: The most straightforward method to favor mono-substitution is to use a slight excess (1.0-1.2 equivalents) of the coupling partner relative to the diiodo-substrate. To achieve difunctionalization, a larger excess (>2.2 equivalents) is required.

-

Reaction Conditions: Lower temperatures and shorter reaction times can often halt the reaction after the first coupling, which is typically faster than the second.

-

Electronic and Steric Effects: The substituent installed in the first coupling reaction modifies the reactivity of the second C-I bond. An electron-withdrawing group may deactivate the ring towards further oxidative addition, while a bulky group can sterically hinder the palladium catalyst from accessing the adjacent C-I bond. Researchers can exploit these effects to design sequential, chemoselective coupling strategies.

Conclusion

The carbon-iodine bonds in 5,6-diiodobenzo(1,3)dioxole exhibit predictable and robust reactivity, positioning this molecule as a premier building block for complex molecular synthesis. Governed by the principles of bond dissociation energy, these C-I bonds are selectively activated by palladium catalysts, enabling access to a diverse array of substituted benzodioxole derivatives through well-established cross-coupling methodologies like the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. By carefully controlling stoichiometry and reaction conditions, researchers can navigate between mono- and di-functionalization, unlocking a vast chemical space for applications in drug discovery, agrochemicals, and materials science. This guide serves as a foundational resource for harnessing the full synthetic potential of this versatile scaffold.

References

- Aryl-Iodide Bonds - News. Sustainability Directory.

- Preparation of Aryl Iodides, Part 1: Electrophilic Iodin

- Ranu, B. C., Chattopadhyay, K., Saha, A., & Saha, D. Cross-coupling reaction of various diiodo compounds with activated alkenes.

- Palladium-Catalyzed Carboiodination of Alkenes: Carbon−Carbon Bond Formation with Retention of Reactive Functionality. Journal of the American Chemical Society.

- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.

- Sinclair, M. J. G., & Chaplin, A. B. (2022). Heterolytic carbon–iodine bond cleavage by a palladium(I) metalloradical. Dalton Transactions.

- Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry.

- (5,5'-Bibenzo(D)(1,3)dioxole)-6,6'-diol. PubChem.

- Buchwald–Hartwig amin

- Aryl-Aryl Cross-Coupling Reactions without Reagents or Catalysts: Photocyclization of ortho-Iodoaryl Ethers and Related Compounds via Triplet Aryl Cation Intermediates.

- Buchwald-Hartwig Amin

- Sonogashira coupling. Wikipedia.

- Suzuki reaction. Wikipedia.

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.

- Reactivity of the carbon-iodine bond in 2-Chloro-1,3-difluoro-4-iodobenzene. Benchchem.

- 1,3-Benzodioxole. Grokipedia.

- Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction.

- 5,6-DIBROMO-BENZO(1,3)DIOXOLE AldrichCPR. Sigma-Aldrich.

- Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry.

- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.

- The Ultimate Guide to Buchwald-Hartwig Amin

- Coupling of aryl iodides with phenyldithiocarbamates.

- Palani, V., Liu, A. T., & Engle, K. M. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical reviews, 121(24), 15336–15443.

- Sonogashira Coupling. Chemistry LibreTexts.

- Suzuki Coupling. Organic Chemistry Portal.

- Process for the synthesis of 5-alkybenzodioxoles.

- The Suzuki Reaction. Chem 115 Myers.

-

Process for synthesis of 5-(-hydroxyalkyl) benzo [19][20]dioxols. Google Patents.

-

(E)-5-(Benzo[d]d[19][20]ioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one. NIST WebBook.

-

Synthesis and characterization of novel benzo[d]d[19][20]ioxole substituted organo selenium compounds: X-ray structure. Indian Academy of Sciences.

-

The crystal structure of 9,10-dimethoxy-5,6-dihydro-d[19][20]ioxolo[4,5- g ]isoquinolino [3,2- a ]isoquinolin-7-ium ( E )-3-(4-nitrophenyl)acrylate pentahydrate. ResearchGate.

- Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. NIH.

- Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions.

- Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Form

- 5,6-Dihydroxy-1,3-benzodioxole. Santa Cruz Biotechnology.

-

Crystal structure of bis{3-(benzo[d]d[19][20]ioxol-5-yl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-4H-1,2,4-triazol-4-ido}nickel(II) methanol disolvate. ResearchGate.

- 5,6-Dinitro-1,3-benzodioxole. Benchchem.

-

Crystal structure of 1-(5-(benzo[d]d[19][20]ioxol-5-yl)-4-benzyl-1-(4-bromophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethan-1-one, C24H20BrN3O3. ResearchGate.

Sources

- 1. worldresearchersassociations.com [worldresearchersassociations.com]

- 2. grokipedia.com [grokipedia.com]

- 3. ias.ac.in [ias.ac.in]

- 4. m.youtube.com [m.youtube.com]

- 5. Heterolytic carbon–iodine bond cleavage by a palladium( i ) metalloradical - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02152H [pubs.rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. escholarship.org [escholarship.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review | MDPI [mdpi.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. rsc.org [rsc.org]

- 19. Aryl-Iodide Bonds → News → Sustainability [news.sustainability-directory.com]

- 20. researchgate.net [researchgate.net]

Discovery and history of 5,6-diiodobenzo(1,3)dioxole

An In-depth Technical Guide to 5,6-Diiodobenzo(1,3)dioxole: Synthesis, Properties, and Applications

Foreword for the Modern Researcher

The benzo[1]dioxole scaffold is a privileged structure in medicinal and agricultural chemistry, forming the core of numerous natural products and synthetic compounds with significant biological activity.[2] While derivatives such as methylenedioxymethamphetamine (MDMA) and the insecticide synergist piperonyl butoxide are widely recognized, the di-iodinated analogue, 5,6-diiodobenzo(1,3)dioxole, represents a more specialized yet potentially valuable tool for modern drug discovery and materials science. This guide provides a comprehensive overview of this compound, from its theoretical synthesis to its potential applications, offering a foundation for researchers looking to explore this unique chemical entity.

Part 1: The Benzodioxole Core: A Foundation of Versatility

The benzo[1]dioxole ring system, also known as 1,2-methylenedioxybenzene, is characterized by a benzene ring fused to a 1,3-dioxole ring. This structure is found in a variety of natural products, including safrole from sassafras oil and piperine from black pepper.[2] The electronic nature of the methylenedioxy bridge imparts distinct reactivity to the aromatic ring, influencing its susceptibility to electrophilic substitution and its interaction with biological targets.

The Significance of Halogenation

Halogenation of the benzodioxole ring is a critical step in the synthesis of many complex molecules. Halogen atoms, particularly iodine, can serve as versatile synthetic handles for introducing further functionality through cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3] Additionally, the introduction of bulky and lipophilic iodine atoms can significantly modulate the pharmacological properties of a molecule, potentially enhancing its binding affinity to target proteins or altering its metabolic profile.

Part 2: Synthesis of 5,6-Diiodobenzo(1,3)dioxole: A Proposed Pathway

Experimental Protocol: Electrophilic Iodination of Benzo[1][2]dioxole

This protocol is based on the direct iodination of the electron-rich aromatic ring of benzo[1]dioxole.

Materials:

-

Benzo[1]dioxole

-

Iodine (I₂)

-

Periodic acid (H₅IO₆) or another suitable oxidizing agent

-

Sulfuric acid (concentrated)

-

Methanol

-

Dichloromethane

-

Sodium thiosulfate solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Step-by-Step Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzo[1]dioxole in a suitable solvent such as methanol.

-

Addition of Reagents: To the stirred solution, add iodine (I₂) followed by a catalytic amount of a strong acid, such as concentrated sulfuric acid.

-

Oxidative Iodination: Slowly add an oxidizing agent, such as periodic acid, to the reaction mixture. The in-situ generation of the highly electrophilic iodine species (I⁺) will drive the reaction.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extraction: Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 5,6-diiodobenzo(1,3)dioxole can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

-

The use of an oxidizing agent is crucial for generating the electrophilic iodine species required for the substitution reaction on the activated benzodioxole ring.

-

The acidic catalyst protonates the oxidizing agent, further enhancing its activity.

-

The choice of a polar protic solvent like methanol helps to solvate the reagents and facilitate the reaction.

-

The aqueous workup with sodium thiosulfate is a standard procedure to neutralize and remove excess iodine.

Synthetic Pathway Diagram

Caption: Synthetic route to 5,6-diiodobenzo(1,3)dioxole.

Part 3: Physicochemical Properties and Characterization

The precise physicochemical properties of 5,6-diiodobenzo(1,3)dioxole are not extensively documented. However, based on the properties of the analogous 5,6-dibromobenzo(1,3)dioxole, the following characteristics can be anticipated.[4]

Predicted Physicochemical Data

| Property | Predicted Value |

| Molecular Formula | C₇H₄I₂O₂ |

| Molecular Weight | 373.92 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | Expected to be higher than the dibromo analog (84-88 °C)[4] |

| Solubility | Poorly soluble in water; soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate. |

Analytical Characterization

The structure of the synthesized 5,6-diiodobenzo(1,3)dioxole would be confirmed using standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show two singlets: one for the two equivalent aromatic protons and another for the two methylene protons of the dioxole ring.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the iodinated aromatic carbons, the non-iodinated aromatic carbons, and the methylene carbon.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

-

Infrared Spectroscopy: The IR spectrum will exhibit characteristic peaks for the C-O-C stretching of the dioxole ring and the C-H stretching of the aromatic and methylene groups.

Part 4: Applications in Research and Development

While specific applications for 5,6-diiodobenzo(1,3)dioxole are not widely reported, its structure suggests significant potential in several areas of chemical and pharmaceutical research.

Intermediate in Organic Synthesis

The two iodine atoms on the aromatic ring make 5,6-diiodobenzo(1,3)dioxole an excellent building block for the synthesis of more complex molecules. It can readily participate in various cross-coupling reactions, allowing for the introduction of a wide range of substituents. This makes it a valuable intermediate for creating libraries of novel compounds for drug discovery screening.

Scaffold for Biologically Active Molecules

The benzo[1]dioxole moiety is a common feature in many biologically active compounds.[2] The di-iodo substitution pattern could be exploited to develop novel therapeutic agents. For instance, the lipophilicity and potential for halogen bonding conferred by the iodine atoms could enhance the binding of the molecule to specific biological targets.

Workflow for Utilizing 5,6-Diiodobenzo(1,3)dioxole in Drug Discovery

Caption: Drug discovery workflow using the target compound.

Conclusion

5,6-Diiodobenzo(1,3)dioxole, while not a commonplace chemical, holds considerable promise as a versatile building block for synthetic and medicinal chemists. Its straightforward, albeit not widely documented, synthesis opens the door to a vast chemical space of novel benzodioxole derivatives. The insights and protocols provided in this guide aim to equip researchers with the foundational knowledge to explore the potential of this intriguing molecule and to harness its unique properties in the development of new materials and therapeutics.

References

-

Vertex AI Search. 5,6-Dichlorobenzo[d][1]dioxole - MySkinRecipes. Accessed January 18, 2026.

- Chem-Impex. 5,6-Dibromo-1,3-benzodioxole. Accessed January 18, 2026.

- Sigma-Aldrich. 5,6-DIBROMO-BENZO(1,3)DIOXOLE AldrichCPR. Accessed January 18, 2026.

-

Google Patents. CN1332736A - Process for synthesis of 5-(-hydroxyalkyl) benzo[1] dioxols. Accessed January 18, 2026.

- PubChem. (5,5'-Bibenzo(D)(1,3)dioxole)-6,6'-diol. Accessed January 18, 2026.

-

PubMed. Discovery of (R)-5-(benzo[d][1]dioxol-5-yl)-7-((1-(vinylsulfonyl)pyrrolidin-2-yl)methyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (B6) as a potent Bmx inhibitor for the treatment of NSCLC. Accessed January 18, 2026.

- ChemicalBook. 21505-20-4(5,6-DIHYDROXY-1,3-BENZODIOXOLE) Product Description. Accessed January 18, 2026.

- Grokipedia. 1,3-Benzodioxole. Accessed January 18, 2026.

-

Indian Academy of Sciences. Synthesis and characterization of novel benzo[d][1]dioxole substituted organo selenium compounds: X-ray structure of. Accessed January 18, 2026.

- National Institutes of Health. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters. Accessed January 18, 2026.

- Grokipedia. 1,3-Benzodioxole. Accessed January 18, 2026.

Sources

The Strategic Application of 5,6-Diiodobenzo(1,3)dioxole in Modern Drug Discovery and Organic Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of the synthetic utility and potential research applications of 5,6-diiodobenzo(1,3)dioxole. As a highly functionalized building block, this di-iodinated scaffold holds significant promise for the construction of complex molecular architectures relevant to medicinal chemistry, materials science, and synthetic organic chemistry. This document outlines a proposed synthetic route to 5,6-diiodobenzo(1,3)dioxole, its characterization, and detailed protocols for its application in key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Sonogashira, and Heck reactions. Through these methodologies, we illustrate the potential for this versatile intermediate to access a diverse range of bioactive scaffolds, such as substituted stilbenes and bi-aryl compounds, which are of considerable interest in contemporary drug discovery programs.

Introduction: The Benzodioxole Scaffold and the Strategic Importance of Iodination

The 1,3-benzodioxole moiety is a privileged structural motif found in a wide array of natural products and synthetic compounds exhibiting significant biological activities. Its derivatives have demonstrated a broad spectrum of therapeutic potential, including anti-inflammatory, antimicrobial, antifungal, antiepileptic, and antitumor properties[1]. The strategic introduction of iodine atoms onto this scaffold at the 5- and 6-positions dramatically enhances its synthetic versatility. The carbon-iodine bond is the most reactive of the carbon-halogen bonds, making di-iodoaromatics highly effective substrates in a variety of transition metal-catalyzed cross-coupling reactions. This heightened reactivity allows for sequential and site-selective functionalization, providing a powerful tool for the rapid generation of molecular diversity from a single, readily accessible starting material.

This guide will serve as a comprehensive resource for researchers, chemists, and drug development professionals, providing both the foundational knowledge and practical protocols necessary to harness the synthetic potential of 5,6-diiodobenzo(1,3)dioxole.

Synthesis and Characterization of 5,6-Diiodobenzo(1,3)dioxole

While a dedicated synthetic procedure for 5,6-diiodobenzo(1,3)dioxole is not extensively documented in the literature, a reliable synthesis can be proposed based on established iodination methodologies for electron-rich aromatic compounds.

Proposed Synthetic Route: Direct Iodination of 1,3-Benzodioxole

A promising approach for the synthesis of 5,6-diiodobenzo(1,3)dioxole involves the direct electrophilic iodination of commercially available 1,3-benzodioxole. Several reagent systems are known to be effective for the iodination of activated aromatic rings.

Method 1: N-Iodosuccinimide (NIS) with a Catalytic Amount of Trifluoroacetic Acid

This method is known for its mild reaction conditions and high regioselectivity for the iodination of electron-rich aromatics[2].

-

Reaction Scheme:

Caption: Proposed synthesis of 5,6-diiodobenzo(1,3)dioxole via direct iodination.

Method 2: Iodine and a Strong Oxidizing Agent

Reagent systems such as iodine in the presence of periodic acid (HIO₄) or Selectfluor® are also effective for the di-iodination of aromatic compounds.

Detailed Experimental Protocol (Proposed)

Materials:

-

1,3-Benzodioxole (1.0 eq)

-

N-Iodosuccinimide (NIS) (2.2 eq)

-

Trifluoroacetic acid (TFA) (0.1 eq)

-

Acetonitrile (CH₃CN)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

To a solution of 1,3-benzodioxole in acetonitrile, add N-iodosuccinimide and trifluoroacetic acid.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford 5,6-diiodobenzo(1,3)dioxole.

Predicted Spectroscopic Characterization

| Technique | Predicted Data |

| ¹H NMR | A singlet for the two aromatic protons (H-4 and H-7) and a singlet for the methylene protons of the dioxole ring. |

| ¹³C NMR | Signals for the two equivalent iodinated aromatic carbons, the two equivalent non-iodinated aromatic carbons, the two equivalent carbons of the dioxole ring, and the methylene carbon. |

| Mass Spec (EI) | A molecular ion peak corresponding to the molecular weight of C₇H₄I₂O₂. |

| IR Spectroscopy | Characteristic peaks for C-H aromatic stretching, C-O-C stretching of the dioxole ring, and C-I stretching. |

Potential Research Applications: A Gateway to Novel Molecular Architectures

The dual iodine substituents on the 5,6-diiodobenzo(1,3)dioxole scaffold serve as versatile handles for the introduction of a wide range of functionalities through palladium-catalyzed cross-coupling reactions. This opens up avenues for the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

Suzuki-Miyaura Cross-Coupling: Synthesis of Bi-aryl and Poly-aryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids. The di-iodo nature of 5,6-diiodobenzo(1,3)dioxole allows for both mono- and di-arylation, leading to the synthesis of complex bi-aryl and poly-aryl structures that are prevalent in many kinase inhibitors and other bioactive molecules.

Caption: Suzuki-Miyaura coupling of 5,6-diiodobenzo(1,3)dioxole.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

5,6-Diiodobenzo(1,3)dioxole (1.0 eq)

-

Arylboronic acid (2.2 eq for di-substitution)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 3.0 eq)

-

Solvent (e.g., Toluene/Ethanol/Water mixture)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, combine 5,6-diiodobenzo(1,3)dioxole, the arylboronic acid, and the base.

-

Add the solvent mixture and degas the solution by bubbling with argon for 15 minutes.

-

Add the palladium catalyst and heat the reaction mixture to reflux.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Sonogashira Coupling: Access to Aryl Alkynes and Conjugated Systems

The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing access to aryl alkynes. These motifs are valuable precursors for the synthesis of various heterocyclic compounds and are found in a number of natural products and pharmaceuticals.

Caption: Sonogashira coupling for the synthesis of bis-alkynes.

Detailed Experimental Protocol: Sonogashira Coupling

Materials:

-

5,6-Diiodobenzo(1,3)dioxole (1.0 eq)

-

Terminal alkyne (2.2 eq)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Base (e.g., Triethylamine)

-

Solvent (e.g., THF or DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 5,6-diiodobenzo(1,3)dioxole in the chosen solvent, add the terminal alkyne, the palladium catalyst, copper(I) iodide, and the base.

-

Degas the mixture and stir at room temperature under an inert atmosphere.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

-